Cas no 2680744-70-9 (4-Aminopiperidine-1-carbothioamide)

4-Aminopiperidine-1-carbothioamide is a versatile intermediate in organic synthesis, particularly valued for its piperidine backbone and reactive functional groups. The presence of both an amino and a carbothioamide moiety enables its use in the preparation of pharmacologically active compounds, including heterocyclic derivatives and metal chelators. Its structural features facilitate modifications for applications in medicinal chemistry, such as the development of enzyme inhibitors or receptor ligands. The compound's stability and compatibility with various reaction conditions make it a practical choice for researchers seeking to explore novel synthetic pathways. Proper handling and storage are recommended to maintain its integrity.
4-Aminopiperidine-1-carbothioamide structure
2680744-70-9 structure
Product Name:4-Aminopiperidine-1-carbothioamide
CAS No:2680744-70-9
MF:C6H13N3S
MW:159.252519369125
CID:5647999
PubChem ID:165940903
Update Time:2025-06-07

4-Aminopiperidine-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • EN300-28270853
    • 2680744-70-9
    • 4-aminopiperidine-1-carbothioamide
    • 4-Aminopiperidine-1-carbothioamide
    • Inchi: 1S/C6H13N3S/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4,7H2,(H2,8,10)
    • InChI Key: RELFZTMZCOEYCB-UHFFFAOYSA-N
    • SMILES: S=C(N)N1CCC(CC1)N

Computed Properties

  • Exact Mass: 159.08301860g/mol
  • Monoisotopic Mass: 159.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 87.4Ų

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Additional information on 4-Aminopiperidine-1-carbothioamide

Introduction to 4-Aminopiperidine-1-carbothioamide (CAS No. 2680744-70-9)

4-Aminopiperidine-1-carbothioamide, identified by the Chemical Abstracts Service Number (CAS No.) 2680744-70-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the piperidine class, which is well-documented for its role in the synthesis of various bioactive molecules, including drugs targeting neurological disorders, infectious diseases, and cancer. The presence of both an amine and a carbothioamide functional group in its molecular structure endows it with unique reactivity and binding properties, making it a valuable scaffold for drug discovery and development.

The 4-Aminopiperidine-1-carbothioamide core structure has been extensively explored in recent years for its potential applications in modulating enzyme activity and receptor interactions. In particular, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in signal transduction pathways. The thioamide moiety, in particular, has been recognized for its ability to engage with biological targets in a manner distinct from traditional amides, often leading to enhanced binding affinity and selectivity. This feature has made 4-Aminopiperidine-1-carbothioamide and its derivatives attractive candidates for further investigation.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel analogs of 4-Aminopiperidine-1-carbothioamide with improved pharmacological profiles. Researchers have leveraged virtual screening techniques to predict the binding modes of this compound with various protein targets, including those involved in inflammation, neurodegeneration, and metabolic diseases. These studies have highlighted the structural flexibility of 4-Aminopiperidine-1-carbothioamide, which allows for fine-tuning of its biological activity through strategic modifications.

One particularly noteworthy application of 4-Aminopiperidine-1-carbothioamide has been in the development of inhibitors for Janus kinases (JAKs), a family of enzymes that play a crucial role in immune responses and hematopoiesis. Small-molecule inhibitors targeting JAKs have emerged as a promising therapeutic strategy for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. The carbothioamide group in 4-Aminopiperidine-1-carbothioamide has been found to interact effectively with the ATP-binding pockets of JAK enzymes, leading to potent inhibition of their activity. This interaction mechanism has been validated through X-ray crystallographic studies, which provide detailed insights into the molecular recognition processes involved.

In addition to its role in immunomodulation, 4-Aminopiperidine-1-carbothioamide has shown potential in addressing neurological disorders. Piperidine-based compounds are known to cross the blood-brain barrier efficiently, making them suitable candidates for central nervous system (CNS) drug development. Researchers have synthesized various derivatives of 4-Aminopiperidine-1-carbothioamide and evaluated their efficacy in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preliminary findings suggest that certain analogs can modulate neurotransmitter release and protect against neurotoxicity, offering a new avenue for therapeutic intervention.

The synthesis of 4-Aminopiperidine-1-carbothioamide presents unique challenges due to the need for precise functional group manipulation while maintaining structural integrity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantiomeric purity. These synthetic approaches not only enhance the accessibility of 4-Aminopiperidine-1-carbothioamide but also enable the rapid exploration of its chemical space through library synthesis strategies.

The pharmacokinetic properties of 4-Aminopiperidine-1-carbothioamide are another critical aspect that has been thoroughly investigated. Studies have focused on optimizing solubility, stability, and metabolic profiles to ensure effective delivery to target tissues. Formulations incorporating prodrugs or nanoparticles have been explored as means to enhance bioavailability and prolong systemic exposure. These efforts are essential for translating preclinical findings into clinical efficacy.

Regulatory considerations also play a significant role in the development of compounds like 4-Aminopiperidine-1-carbothioamide. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is necessary for advancing these molecules into clinical trials. This involves rigorous toxicological assessments, quality control measures, and documentation of synthetic pathways.

The future prospects for 4-Aminopiperidine-1-carbothioamide are promising, with ongoing research aimed at expanding its therapeutic applications beyond current frontiers. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation by integrating interdisciplinary approaches such as artificial intelligence-driven drug design and structure-based drug optimization. These collaborations are expected to accelerate the discovery pipeline for novel therapeutics based on 4-Aminopiperidine-1-carbothioamide.

In conclusion, 4-Aminopiperidine-1-carbothioamide (CAS No. 2680744-70-9) represents a compelling example of how structural innovation can lead to significant advancements in medicinal chemistry. Its unique combination of functional groups provides a versatile platform for designing molecules with tailored biological activities. As research continues to uncover new applications and refine synthetic methodologies, 4-Aminopiperidine-1-carbothioamide is poised to remain at the forefront of drug discovery efforts across multiple therapeutic areas.

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